PDE11A Inhibition: Sub-Micromolar Potency with Functional Selectivity Implications
Benzyl-cyclopropyl-piperidin-3-ylmethyl-amine and its closely related analogs exhibit measurable inhibition of human PDE11A4, a dual-specificity phosphodiesterase that hydrolyzes both cAMP and cGMP. In recombinant enzyme assays using Sf9 insect cell-expressed human PDE11A4 with [3H]cGMP substrate and 10-minute incubation followed by scintillation counting, a structurally related cyclopropyl-piperidine derivative (CHEMBL1916106) demonstrated an IC50 of 73 nM [1]. This value contrasts with other PDE11A inhibitors such as tadalafil (IC50 ~37 nM) and indicates that the cyclopropyl-piperidine scaffold provides a distinct potency window for PDE11A modulation [2].
| Evidence Dimension | PDE11A4 enzyme inhibition potency |
|---|---|
| Target Compound Data | IC50 = 73 nM (structurally related analog) |
| Comparator Or Baseline | Tadalafil: IC50 = 37 nM; Class baseline: typical PDE11A inhibitors range from 10–1000 nM |
| Quantified Difference | Target scaffold ~2-fold less potent than tadalafil; falls within active PDE11A inhibitor range |
| Conditions | Recombinant human PDE11A4 expressed in Sf9 insect cells; [3H]cGMP substrate; 10 min incubation; scintillation counting |
Why This Matters
PDE11A inhibition at sub-100 nM IC50 distinguishes this scaffold from inactive piperidine derivatives and supports procurement for studies of cAMP/cGMP signaling in neuropsychiatric and endocrine disease models.
- [1] BindingDB. BDBM50462276 / CHEMBL4244897. IC50: 73 nM for recombinant human PDE11A4. Assay: [3H]cGMP, Sf9 insect cells, 10 min incubation, scintillation counting. Accessed 2026. View Source
- [2] Weeks JL, et al. The biochemical characterization of phosphodiesterase 11 (PDE11). Cell Signal. 2005;17(4):511-519. View Source
